molecular formula C7H5ClF3NO3S B2755261 2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride CAS No. 2287333-90-6

2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No.: B2755261
CAS No.: 2287333-90-6
M. Wt: 275.63
InChI Key: FIWVVCULYYCMOI-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is an organic compound with the molecular formula C7H6ClF3NO3S This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of 2-methoxy-5-(trifluoromethyl)pyridine to introduce the sulfonyl chloride group. This can be achieved using chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

    Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are typically used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various coupled products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions, which can alter their properties and functions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-5-(trifluoromethyl)pyridine: Contains a chloro group instead of a methoxy group, which affects its reactivity and applications.

    2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride: Similar structure but with the trifluoromethyl group in a different position, which can influence its chemical properties and reactivity.

Uniqueness

2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonyl chloride group provides a reactive site for various chemical transformations.

Properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO3S/c1-15-6-5(16(8,13)14)2-4(3-12-6)7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWVVCULYYCMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287333-90-6
Record name 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride
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